molecular formula C17H16O4 B14609814 Propanoic acid, 2-(6H-dibenzo(b,d)pyran-4-yloxy)-2-methyl- CAS No. 59920-43-3

Propanoic acid, 2-(6H-dibenzo(b,d)pyran-4-yloxy)-2-methyl-

Katalognummer: B14609814
CAS-Nummer: 59920-43-3
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: RXYAFKBTWKKFEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanoic acid, 2-(6H-dibenzo(b,d)pyran-4-yloxy)-2-methyl- is an organic compound that belongs to the class of carboxylic acids This compound is characterized by the presence of a propanoic acid group attached to a dibenzo-pyran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(6H-dibenzo(b,d)pyran-4-yloxy)-2-methyl- typically involves the following steps:

    Formation of the dibenzo-pyran moiety: This can be achieved through a series of cyclization reactions starting from appropriate aromatic precursors.

    Attachment of the propanoic acid group:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Propanoic acid, 2-(6H-dibenzo(b,d)pyran-4-yloxy)-2-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Propanoic acid, 2-(6H-dibenzo(b,d)pyran-4-yloxy)-2-methyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which propanoic acid, 2-(6H-dibenzo(b,d)pyran-4-yloxy)-2-methyl- exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound may influence signal transduction pathways, altering gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propanoic acid derivatives: Compounds with similar structures but different substituents on the propanoic acid group.

    Dibenzo-pyran derivatives: Compounds with variations in the dibenzo-pyran moiety.

Uniqueness

Propanoic acid, 2-(6H-dibenzo(b,d)pyran-4-yloxy)-2-methyl- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

59920-43-3

Molekularformel

C17H16O4

Molekulargewicht

284.31 g/mol

IUPAC-Name

2-(6H-benzo[c]chromen-4-yloxy)-2-methylpropanoic acid

InChI

InChI=1S/C17H16O4/c1-17(2,16(18)19)21-14-9-5-8-13-12-7-4-3-6-11(12)10-20-15(13)14/h3-9H,10H2,1-2H3,(H,18,19)

InChI-Schlüssel

RXYAFKBTWKKFEY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)O)OC1=CC=CC2=C1OCC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.